4-[(2-Methoxyethyl)amino]benzoic acid
Overview
Description
“4-[(2-Methoxyethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 855199-07-4 . It has a molecular weight of 195.22 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “4-[(2-Methoxyethyl)amino]benzoic acid” and its InChI code is "1S/C10H13NO3/c1-14-7-6-11-9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 159-161 degrees Celsius .
Scientific Research Applications
Synthesis and Chemistry
Synthesis Methods
Research has been conducted on the synthesis of various benzoic acid derivatives, including methods for 4-amino-2-methoxy-5-ethylthio benzoic acid and 2-amino-4-methoxy benzoic acid, providing insights into efficient synthesis routes and characterization of these compounds (Yang Guo-jun, 2010); (Jiang Jian-hui, 2010).
Doping in Polyaniline
Benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have been used as dopants for polyaniline, showing significant conductivity properties. This could be relevant for applications in materials science and electronics (C. A. Amarnath & S. Palaniappan, 2005).
Biochemical Applications
Antibacterial Activity
Schiff bases derived from 4-aminobenzoic acid have shown potential as antibacterial agents. This indicates a possible role for 4-[(2-Methoxyethyl)amino]benzoic acid in antimicrobial research (Jigna Parekh et al., 2005).
Pseudopeptide Synthesis
The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid has shown promise in pseudopeptide synthesis, suggesting potential applications in peptide research and drug development (R. Pascal et al., 2000).
Herbicidal Use
Benzoic acid derivatives are recognized for their use as phytocidal agents, hinting at the agricultural applications of such compounds (D. Frear et al., 1972).
Material Science and Pharmacology
Lanthanide Coordination Compounds
Benzoic acid derivatives have been used in synthesizing lanthanide coordination compounds, influencing luminescent properties and could have implications in material science and photoluminescence studies (S. Sivakumar et al., 2010).
Radiopharmaceutical Agent
Schiff base ligand derived from benzoic acid has been studied for its potential as a radiopharmaceutical agent with hepatobiliary excretion, indicating its use in diagnostic imaging (M. Akbar, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . The compound should be handled with appropriate safety measures .
Mechanism of Action
The pharmacokinetics of benzoic acid derivatives generally involve absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .
The action of “4-[(2-Methoxyethyl)amino]benzoic acid” and other benzoic acid derivatives can be influenced by various environmental factors. These can include pH, temperature, and the presence of other substances that can interact with the compound .
properties
IUPAC Name |
4-(2-methoxyethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-7-6-11-9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFVUQRVNSRCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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